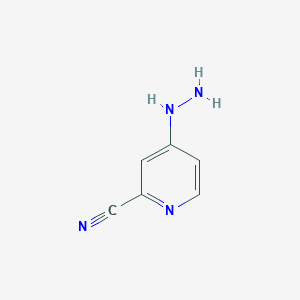

4-Hydrazinylpyridine-2-carbonitrile

Descripción

4-Hydrazinylpyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a hydrazinyl group at the 4-position and a nitrile group at the 2-position.

Propiedades

Fórmula molecular |

C6H6N4 |

|---|---|

Peso molecular |

134.14 g/mol |

Nombre IUPAC |

4-hydrazinylpyridine-2-carbonitrile |

InChI |

InChI=1S/C6H6N4/c7-4-6-3-5(10-8)1-2-9-6/h1-3H,8H2,(H,9,10) |

Clave InChI |

VIINIJVRRMMJNL-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C=C1NN)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Pyridinecarbonitriles with Hydrazinyl Derivatives

- 4-(Hydrazinylmethyl)pyridine-2-carbonitrile (PubChem CID: Not Specified): This analog replaces the hydrazinyl group with a hydrazinylmethyl substituent at the 4-position. The additional methylene spacer increases molecular weight and may enhance hydrophilicity compared to 4-Hydrazinylpyridine-2-carbonitrile.

Pyrimidinecarbonitriles with Thiazole/Aminophenyl Substituents

- 2-((3-Hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3, ): Synthesized via guanidine cyclization, this pyrimidine derivative exhibits a thiazole ring and a 3-hydroxyphenylamino group. Key differences include: Yield: 18%, significantly lower than hydrazinylpyridine derivatives (e.g., ~70–80% for benzylidinehydrazinylpyrimidines in ) . Melting Point: 242–243°C, suggesting higher crystallinity due to hydrogen bonding from the hydroxyl group .

Pyridine Derivatives with Piperazinyl Groups

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () :

Characterized by single-crystal X-ray diffraction, this compound features a methylpiperazinyl group and a thiophenyl substituent. The piperazine ring enhances solubility in polar solvents, while the thiophene contributes to π-stacking interactions. Such structural complexity contrasts with the simpler 4-Hydrazinylpyridine-2-carbonitrile, which lacks extended aromatic systems .- 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (): This pyrimidine derivative has a methoxyphenyl group and a methylpiperazino substituent. Predicted properties include a high boiling point (542.7°C) and moderate pKa (6.63), indicating thermal stability and pH-dependent solubility .

Pyrazole-Derived Pyridinecarbonitriles

- 3-Amino-6-methylpyridine-2-carbonitriles (): Synthesized via cyclization of pyrazol-4-ylmethylene malononitrile with acetone and ammonium acetate, these compounds feature amino and methyl substituents. The amino group at the 3-position introduces basicity, differing from the hydrazinyl group’s nucleophilic character in 4-Hydrazinylpyridine-2-carbonitrile .

Key Findings and Implications

- Reactivity: The hydrazinyl group in 4-Hydrazinylpyridine-2-carbonitrile offers superior nucleophilicity compared to amino or piperazinyl groups in analogs, enabling selective modifications .

- Solubility : Piperazinyl and hydrazinylmethyl substituents improve aqueous solubility, whereas thiazole and thiophene groups enhance lipophilicity .

- Yield Challenges : Thiazole-containing pyrimidines exhibit lower yields (e.g., 18%), likely due to steric hindrance or intermediate instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.